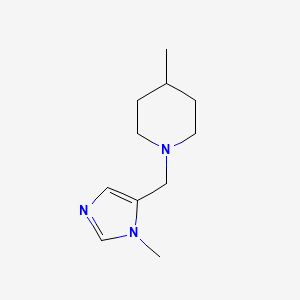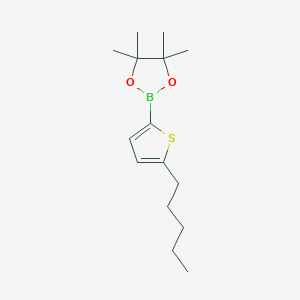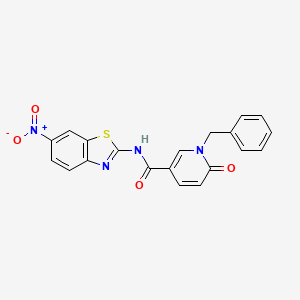
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione, commonly known as theophylline, is a natural alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for its bronchodilator effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, it has been studied for its potential use in the treatment of other diseases such as heart failure, neonatal apnea, and sleep apnea.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for breaking down cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of the smooth muscles in the airways and improved cardiac function.
Biochemical and physiological effects:
Theophylline has a number of biochemical and physiological effects in the body. It can increase heart rate and blood pressure, stimulate the central nervous system, and increase urine production. In addition, it can cause gastrointestinal upset, headaches, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and its effects can be variable depending on the concentration used.
Zukünftige Richtungen
There are a number of potential future directions for research on theophylline. One area of interest is its potential use in the treatment of sleep apnea. It has been shown to improve respiratory function in patients with sleep apnea, and further research is needed to determine its efficacy in treating the condition. Another area of interest is its potential use in the treatment of neonatal apnea. Theophylline has been used for many years to treat this condition, but its efficacy is still being studied. Finally, there is interest in using theophylline as a tool to study the role of cAMP in various physiological processes. By inhibiting PDE and increasing cAMP levels, researchers can study the effects of cAMP on a variety of cellular processes.
Synthesemethoden
Theophylline can be synthesized from xanthine or uric acid. The most commonly used method for synthesizing theophylline is by reacting xanthine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields ethyl xanthate, which is then hydrolyzed to form theophylline.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its bronchodilator effects in the treatment of asthma and 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione. It works by relaxing the smooth muscles in the airways, which allows for easier breathing. In addition, theophylline has been studied for its potential use in the treatment of heart failure. It has been shown to improve cardiac function and reduce the risk of hospitalization in patients with heart failure.
Eigenschaften
IUPAC Name |
3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13-2)16(3)12(19)15-10(8)18/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMEQMVFXHYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol](/img/structure/B2661025.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661026.png)



![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661033.png)



![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)

![N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2661043.png)
![(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride](/img/structure/B2661045.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2661047.png)